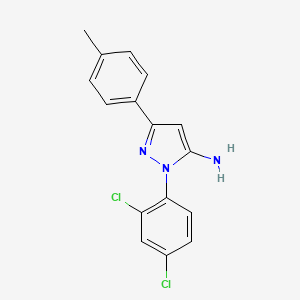

3-(2,6-二氯苯基)-2-甲基丙-2-烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

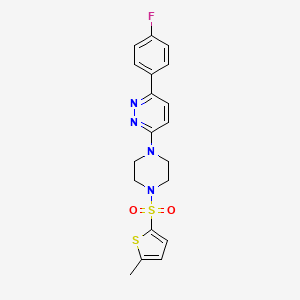

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of applications in organic synthesis and pharmaceutical chemistry. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are extensively studied. These compounds typically contain a core structure of an ethyl ester with various substituents that can influence their reactivity and physical properties .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the reaction of lithium salts of ethyl cyanoacetate with substituted benzohydroximoyl fluorides , Ru-mediated coupling reactions , and multi-step synthetic routes starting from acetoacetic esters . For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate is achieved by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated precursor . Similarly, ethyl 2-cyano-3-alkoxypent-2-enoates are synthesized through a coupling reaction catalyzed by a ruthenium complex . These methods highlight the versatility of synthetic approaches that can be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques, including IR, UV, and NMR spectroscopy, and confirmed by X-ray crystallography . For example, the compound in paper exists as the enamine tautomer in the solid state, with specific bond distances for the C=C and C–N bonds. The E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates have been separated and structurally determined, showcasing the importance of stereochemistry in these molecules .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their functional groups and the presence of substituents. They can participate in various chemical reactions, such as condensation reactions to form heterocyclic systems . For instance, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate is used to prepare fused 3-aminopyranones and pyrimidinones . Similarly, methyl and phenylmethyl derivatives of related compounds are utilized in the synthesis of pyrido[1,2-a]pyrimidin-4-ones and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their stability, solubility, and reactivity. The steric hindrance around the tetrasubstituted alkene moiety can lead to structural distortion, as observed in the case of ethyl 2-cyano-3-alkoxypent-2-enoates . Additionally, the formation of hydrogen bonds, as seen in the compound from paper , can influence the compound's solid-state properties and its interactions with other molecules.

科学研究应用

化学合成与表征

类似于3-(2,6-二氯苯基)-2-甲基丙-2-烯酸乙酯的化合物已被合成并表征,以了解其结构和化学性质。例如,(2Z)-3-(4-氯苯基)-2-氰基-3-(甲氧基氨基)丙-2-烯酸乙酯的合成和结构分析已被描述,提供了对其晶体结构和光谱识别的见解,这可能与类似化合物的研究相关 (Johnson 等,2006)。

聚合物化学

研究还集中在使用相关化学结构合成新型聚合物材料。例如,使用1,1-二甲基-2-(乙氧基甲酰胺基)乙基[N-(4-氯苯基)氨基]甲酸甲酯等单体开发聚合物氨基保护基,突出了类似化合物在制造具有特定性质的新材料中的应用 (Gormanns & Ritter,1994)。

光化学

另一个应用领域是光致变色化合物的发展,其中已经探索了相关化合物的碱诱导的有氧二聚化以生产具有所需性质的光敏材料。这种方法可以导致光敏材料和开关的新应用 (Lvov 等,2017)。

有机合成

类似化合物在有机合成中的多功能性已通过官能化烯炔和烯二炔合成前体的开发得到证明,展示了这些化学物质在创建具有特定构型的复杂有机分子中的潜力 (Myers 等,1989)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that similar compounds can interact with their targets through a variety of mechanisms, such as inhibiting or activating enzymatic activity, blocking receptor sites, or disrupting cellular processes .

Biochemical Pathways

Related compounds have been implicated in a variety of biochemical pathways, including those involved in inflammation, pain perception, and cellular signaling .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, including modulating gene expression, altering cellular signaling pathways, and affecting cellular metabolism .

Action Environment

The action, efficacy, and stability of Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate can be influenced by a variety of environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

安全和危害

属性

IUPAC Name |

ethyl (E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c1-3-16-12(15)8(2)7-9-10(13)5-4-6-11(9)14/h4-7H,3H2,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGSBHRZJHUFOR-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=CC=C1Cl)Cl)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)

![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)

![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2520037.png)

![6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2520044.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)